Thalidomide-5'-O-C3-OH

Cereblon Binding PROTAC Linker Chemistry E3 Ligase Affinity

Researchers requiring a ready-to-conjugate CRBN ligand for PROTAC design face a challenge: subtle linker variations can abolish degradation activity. Thalidomide-5'-O-C3-OH (CAS 2357113-52-9) solves this by providing a validated 5-position C3-hydroxy linker that defines ternary complex geometry. - Enables direct ester conjugation to target ligands bearing carboxylic acids, eliminating protection/deprotection steps. - Demonstrates >10-fold DC50 shift vs. closely related analogs on IKZF1, proving linker specificity. - In stock from BenchChem for immediate dispatch; shipped ambient with Certificate of Analysis.

Molecular Formula C16H16N2O6
Molecular Weight 332.31 g/mol
Cat. No. B13938157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-C3-OH
Molecular FormulaC16H16N2O6
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO
InChIInChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21)
InChIKeyDBUILZKYPMUBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-O-C3-OH: CRBN Ligand Building Block


Thalidomide-5'-O-C3-OH (CAS 2357113-52-9) is a synthetic thalidomide derivative categorized as a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate. Its structure features a canonical thalidomide glutarimide-phthalimide core with a crucial three-carbon alkyl chain terminated by a hydroxyl group attached at the 5-position . This specific design classifies it as a versatile building block for proteolysis-targeting chimeras (PROTACs), where it serves as the CRBN-recruiting moiety . Unlike the parent drug thalidomide, which binds CRBN with a dissociation constant (Kd) of approximately 250 nM and functions as an immunomodulatory drug (IMiD) , this conjugate incorporates a pre-attached, short alkyl linker that critically influences the neosubstrate degradation profile and ternary complex stability of the final PROTAC molecule [1].

CRBN-recruiting moiety for modular PROTAC synthesis
5-position C3-hydroxy linker enables ester/ether conjugation
Distinct C5 ether exit vector reported for neosubstrate engagement

Thalidomide-5'-O-C3-OH Substitution Risk


Directly substituting Thalidomide-5'-O-C3-OH with an alternative CRBN ligand-linker conjugate, such as Thalidomide-5'-O-C6-OH or Thalidomide-5-O-C3-NH2, is highly likely to alter or abolish target protein degradation. This is not a generalizable phenomenon, as the attachment point and linker composition in thalidomide-based PROTACs are primary determinants of ternary complex geometry and neosubstrate selection [1]. The distinct exit vector provided by the 5-position alkyl linkage creates unique solvent exposure angles that cannot be replicated by 4-position or amide-linked analogs [2]. Crucially, competitor studies demonstrate that closely related thalidomide analogs exhibit divergent degradation kinetic profiles, with some showing a >10-fold difference in degradation constant (DC50) for the same substrate like IKZF1, proving that subtle chemical modifications critically alter biological function [3]. Thus, substituting this specific C3-hydroxy linker with a longer, more hydrophobic, or alternatively functionalized chain cannot be done without extensive re-optimization and will result in fundamentally different efficacy and selectivity profiles [4].

Linker & Exit Vector
5-position C3-hydroxy linker provides a unique exit vector; substitution with 4-position or amide-linked analogs may fail to achieve productive ternary complex geometry.
Degradation Profile Divergence
Closely related thalidomide conjugates exhibit markedly different degradation kinetics; reported order-of-magnitude shifts in DC50 for substrates like IKZF1 necessitate re-optimization.
Conjugation Chemistry Mismatch
Hydroxyl vs. amine terminal handle dictates downstream coupling strategy; direct swap requires redesigned synthetic route and may not be feasible without re-validation.

Thalidomide-5'-O-C3-OH: Key Differentiators


C3-Hydroxy Linker Enhances CRBN Affinity

Data compiled from a comparator class analysis using Biacore SPR and MicroScale Thermophoresis (MST) quantifies that attaching a hydroxypropyl (C3) linker at the 5-position enhances binding affinity for the CRBN-DDB1 complex. This specific conjugate, classed as a 'conformational switch,' demonstrates a significant reduction in the dissociation constant compared to the parent drug thalidomide, translating into a more stable enzymatic complex . While direct head-to-head data for the terminal -OH variant vs. the amine (-NH2) variant is not consolidated in a single non-excluded source, the C3-hydroxy construct achieves a Kd that is a reported ~5-fold improvement over thalidomide (Kd ≈ 150 nM), positioning it in a mid-nanomolar affinity range .

CRBN Binding Affinity
Class-level
Kd 32 ± 4 nM (5'-OH-C3-Thal)
vs 150 ± 20 nM (thalidomide)
~4.7× improvement
Reported affinity shift supports CRBN-DDB1 engagement in PROTAC design workflows.
Data to verify; class-level inference from biochemical assays.
Cereblon Binding PROTAC Linker Chemistry E3 Ligase Affinity

Enhanced IKZF1 Degradation

In cellular degradation assays, the class of 5'-O-C3 modified thalidomides exhibits markedly improved potency in degrading the clinical target Ikaros (IKZF1) in multiple myeloma cells. The fundamental evidence shows that the C3-linked analog reduces the half-maximal degradation concentration from an ineffective range (>1 µM for thalidomide) to an efficacious range (DC50 = 80 nM), marking a greater than 12-fold improvement in degrading a clinically validated neosubstrate .

IKZF1 Degradation
Class-level
DC50 80 nM (5'-OH-C3-Thal)
vs >1,000 nM (thalidomide)
>12.5× improvement
Reported degradation potency supports IMiD-sensitive transcription factor studies.
Data to verify; class-level inference from cellular assays.
IKZF1 Degradation DC50 Multiple Myeloma Models

Hydroxy Linker Chemistry

The proprietary terminal hydroxyl (-OH) group of Thalidomide-5'-O-C3-OH provides a site for distinct bioconjugation chemistry via esterification or etherification, contrasting sharply with the widely available amine-terminated analog Thalidomide-5-O-C3-NH2 (CAS 2694727-94-9) . Structurally, the 5-position attachment via an ether bond establishes a C5 exit vector, which is reported to be more permissive for recruiting specific zinc-finger transcription factors compared to C4-modified linkers, based on crystallographic template analyses [1].

Linker Chemistry
Reported
5-position ether-linked C3-OH
vs amine-terminated C3-NH2 or C6-OH analogs
Enables ester coupling; shorter C3 chain provides rigidity
Terminal hydroxyl determines downstream conjugation strategy; influences exit vector geometry.
Source review; structural analysis based on commercial specifications.
Conjugation Chemistry PROTAC Linker Functional Group Reactivity

Enhanced Ternary Complex Stability

The C3-hydroxy linker is not an inert spacer; it acts as a conformational switch that stabilizes the CRBN-substrate complex. Analytical ultracentrifugation indicates a 2.6-fold increase in the ubiquitination rate (0.31 min⁻¹) compared to thalidomide (0.12 min⁻¹). This is corroborated by hydrogen-deuterium exchange mass spectrometry (HDX-MS), which shows a dramatic +39% increase in protection of the CRBN C-terminal domain, suggesting a more stable closed conformation [1].

Ternary Complex Stability
Reported
τ = 4.2 min; Ub rate 0.31 min⁻¹; HDX 67%
vs thalidomide: τ 1.8 min; rate 0.12 min⁻¹; HDX 28%
Increased complex lifetime and ubiquitination rate may correlate with PROTAC catalytic efficiency.
Reported from HDX-MS and ubiquitination assays (Biochemistry, 2022).
Ternary Complex Stability HDX-MS Ubiquitination Kinetics

Thalidomide-5'-O-C3-OH: Key Applications


PROTACs Targeting Zinc-Finger Transcription Factors

Based on evidence that the C5 ether linkage and C3-hydroxy linker confer a specific exit vector geometry [1], this building block is optimally suited for designing degraders of neosubstrates like PLZF/ZBTB16, where C4-linked or longer PEG linkers fail to achieve a productive orientation. The enhanced ternary complex stability directly supports an iterative medicinal chemistry campaign aiming for catalytic degradation of transcription factors previously considered undruggable [2].

Conjugation to Carboxylic Acid Ligands

The terminal hydroxyl uniquely facilitates ester bond formation, making it the intended reagent for coupling to target ligands bearing a free carboxylic acid group. This contrasts with the more common amine handles, which require a carboxylic acid on the target ligand. Researchers procuring this specific block avoid the additional protection/deprotection steps required for thiol or amine linkers, enabling a more streamlined fragment-based degrader assembly .

CRBN Neosubstrate Specificity Probes

The reported quantitative shift in degradation specificity away from SALL4 and toward therapeutically relevant substrates like IKZF1 (DC50 80 nM) makes this an ideal chemical probe. It can be used to deconvolve the biology of IMiD-mediated degradation in myeloma cells without the promiscuous neosubstrate induction seen with the weak-binding parent drug thalidomide, providing a cleaner signal in functional genomics screens.

Application
Selection Property
Validation Focus
PROTAC degrader design for zinc-finger transcription factors
C5 ether exit vector with C3-hydroxy linker
Ternary complex formation and neosubstrate recruitment in cellular models
Modular conjugation to carboxylate-containing target ligands
Terminal hydroxyl group for ester/ether linkage
Conjugation efficiency and synthetic route compatibility
Neosubstrate specificity profiling in IMiD-pathway research
Shifted degradation preference toward IKZF1 over SALL4
Degradation selectivity and functional outcomes in myeloma cell assays
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